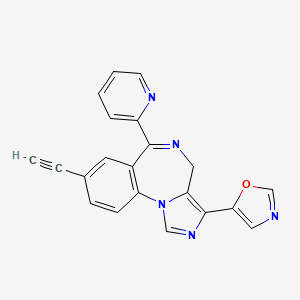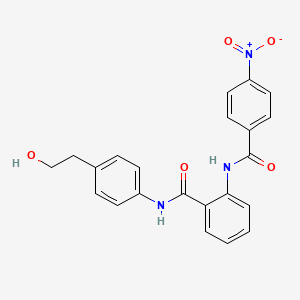
Lanraplenib
Overview
Description
Lanraplenib is a novel, selective oral spleen tyrosine kinase inhibitor. It has shown promise in treating autoimmune diseases and certain types of cancer by modulating immune cell signaling pathways. This compound is particularly noted for its potential in treating systemic lupus erythematosus and acute myeloid leukemia .
Mechanism of Action
Target of Action
Lanraplenib is a selective oral inhibitor of Spleen Tyrosine Kinase (SYK) . SYK is a non-receptor tyrosine kinase that mediates signaling from immunoreceptors, including the B cell receptor . It plays a crucial role in the pathogenesis of systemic lupus erythematosus (SLE) and lupus nephritis (LN), diseases where B cells are critical mediators .
Mode of Action
This compound interacts with its target, SYK, by inhibiting its activity. This inhibition blocks the signaling from immunoreceptors, including the B cell receptor . In human B cells in vitro, this compound inhibited B cell activating factor-mediated survival as well as activation, maturation, and immunoglobulin M production .
Biochemical Pathways
The inhibition of SYK by this compound affects multiple downstream pathways. In FLT3-ITD mutated AML cells, this compound was found to abrogate multiple downstream FLT3-ITD leukemogenic signaling pathways including JAK/STAT3/5, MAPK, mTOR, and OXPHOS .
Pharmacokinetics
The pharmacokinetic properties of this compound are still under investigation. It has been shown to have favorable pk, pd, and safety in healthy volunteers and patients with autoimmune diseases .
Result of Action
The inhibition of SYK by this compound has significant effects at the molecular and cellular levels. In vitro, it inhibited B cell activating factor-mediated survival as well as activation, maturation, and immunoglobulin M production . In vivo, treatment of NZB/W mice with this compound improved overall survival, prevented the development of proteinuria, and reduced blood urea nitrogen concentrations . Furthermore, it preserved kidney morphology and reduced glomerular IgG deposition .
Action Environment
The environment can influence the action, efficacy, and stability of this compound. For instance, during the acclimation and study periods, animals were housed in a laboratory environment with temperatures ranging 67–76°F and relative humidity of 30–70% . .
Biochemical Analysis
Biochemical Properties
Lanraplenib interacts with the SYK enzyme, a non-receptor tyrosine kinase that mediates signaling from immunoreceptors, including the B cell receptor . This compound inhibits SYK activity in platelets via the glycoprotein VI (GPVI) receptor without prolonging bleeding time in monkeys or humans .
Cellular Effects
In human B cells in vitro, this compound inhibits B cell activating factor-mediated survival as well as activation, maturation, and immunoglobulin M production . This suggests that this compound has a significant impact on cell function, including effects on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
This compound exerts its effects at the molecular level by inhibiting the activity of SYK . This inhibition blocks the progression of disease pathogenesis, such as lupus nephritis .
Temporal Effects in Laboratory Settings
Treatment of NZB/W mice with this compound improved overall survival, prevented the development of proteinuria, and reduced blood urea nitrogen concentrations . This indicates that this compound has long-term effects on cellular function observed in in vitro or in vivo studies.
Dosage Effects in Animal Models
The specific dosage effects of this compound in animal models are not mentioned in the available literature. It is known that treatment with this compound improved overall survival in NZB/W mice, a model of lupus nephritis .
Metabolic Pathways
The specific metabolic pathways that this compound is involved in are not mentioned in the available literature. As a SYK inhibitor, this compound likely interacts with enzymes and cofactors involved in immunoreceptor signaling pathways .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are not mentioned in the available literature. As an orally active drug, this compound is likely absorbed in the gastrointestinal tract and distributed throughout the body .
Subcellular Localization
The subcellular localization of this compound is not mentioned in the available literature. As a SYK inhibitor, this compound likely acts in the cytoplasm where SYK is located .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of lanraplenib involves multiple steps, including the formation of its core structure and subsequent functionalization. The exact synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail. it generally involves the use of advanced organic synthesis techniques to ensure high purity and yield .
Industrial Production Methods
Industrial production of this compound likely involves large-scale organic synthesis processes, utilizing automated reactors and stringent quality control measures to maintain consistency and efficacy. The production process is designed to be scalable and cost-effective, ensuring that the compound can be produced in sufficient quantities for clinical and commercial use .
Chemical Reactions Analysis
Types of Reactions
Lanraplenib undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: It can also undergo reduction reactions, although these are less common.
Substitution: This compound can participate in substitution reactions, where functional groups are replaced by others
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure optimal reaction rates and product yields .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield various oxidized metabolites, while substitution reactions can produce derivatives with different functional groups .
Scientific Research Applications
Lanraplenib has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the effects of spleen tyrosine kinase inhibition on various biochemical pathways.
Biology: this compound is utilized in research to understand its effects on immune cell signaling and function.
Medicine: It is being investigated for its therapeutic potential in treating autoimmune diseases like systemic lupus erythematosus and cancers such as acute myeloid leukemia.
Industry: This compound is also explored for its potential use in developing new therapeutic agents and drug formulations .
Comparison with Similar Compounds
Lanraplenib is compared with other spleen tyrosine kinase inhibitors such as entospletinib and fostamatinib. While all these compounds share a common mechanism of action, this compound is noted for its enhanced selectivity and favorable pharmacokinetic properties. This makes it a promising candidate for further development and clinical use .
List of Similar Compounds
Entospletinib: Another spleen tyrosine kinase inhibitor with clinical activity in acute myeloid leukemia.
Fostamatinib: A spleen tyrosine kinase inhibitor used in the treatment of chronic immune thrombocytopenia
Properties
IUPAC Name |
6-(6-aminopyrazin-2-yl)-N-[4-[4-(oxetan-3-yl)piperazin-1-yl]phenyl]imidazo[1,2-a]pyrazin-8-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N9O/c24-21-12-25-11-19(28-21)20-13-32-6-5-26-23(32)22(29-20)27-16-1-3-17(4-2-16)30-7-9-31(10-8-30)18-14-33-15-18/h1-6,11-13,18H,7-10,14-15H2,(H2,24,28)(H,27,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCIGZBVOUQVIPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2COC2)C3=CC=C(C=C3)NC4=NC(=CN5C4=NC=C5)C6=CN=CC(=N6)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N9O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1800046-95-0 | |
| Record name | Lanraplenib [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1800046950 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lanraplenib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14770 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | LANRAPLENIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A6U64OU57E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Methanone, (4-[1,1'-biphenyl]-4-yl-1H-1,2,3-triazol-1-yl)[2-(phenylMethyl)-1-piperidinyl]-](/img/structure/B608393.png)
![Methanone, [4-(2'-Methoxy[1,1'-biphenyl]-4-yl)-1H-1,2,3-triazol-1-yl][2-(phenylMethyl)-1-piperidinyl]-](/img/structure/B608394.png)

![Methyl 3-Chloro-2-(2-{1-[(5-Chlorofuran-2-Yl)methyl]-1h-Imidazol-2-Yl}ethyl)-4,6-Dihydroxybenzoate](/img/structure/B608398.png)
